(1-Acetyl-piperidin-4-yloxy)-acetic acid is a synthetic compound characterized by its unique structure that combines an acetyl group with a piperidine ring and an acetic acid moiety. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its molecular formula is , and it has a molar mass of 201.22 g/mol. The compound is also identified by its CAS number 1342430-17-4.
This compound belongs to the class of piperidine derivatives, which are widely studied for their biological activities and applications in pharmaceuticals. The piperidine ring is a common structural motif in many bioactive compounds, contributing to their pharmacological properties.
The synthesis of (1-Acetyl-piperidin-4-yloxy)-acetic acid typically involves several key steps:
These steps may involve various reagents and conditions, including the use of solvents like dichloromethane or dimethylformamide, and catalysts such as pyridine or triethylamine to facilitate reactions.
The molecular structure of (1-Acetyl-piperidin-4-yloxy)-acetic acid features a piperidine ring substituted at the fourth position with an oxy-acetic acid group. The structural representation can be summarized as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity, influencing interactions with target molecules.
(1-Acetyl-piperidin-4-yloxy)-acetic acid can undergo various chemical reactions, including:
These reactions enable the modification of (1-Acetyl-piperidin-4-yloxy)-acetic acid to create derivatives with enhanced properties for specific applications.
The mechanism of action for (1-Acetyl-piperidin-4-yloxy)-acetic acid involves its interaction with biological targets, such as enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways related to pain, inflammation, or other physiological processes.
Research indicates that similar piperidine derivatives can exhibit significant biological activities, including anti-inflammatory and analgesic effects, which may be attributed to their ability to interact with soluble epoxide hydrolase and other molecular targets .
These properties are essential for understanding how (1-Acetyl-piperidin-4-yloxy)-acetic acid behaves under various conditions, influencing its storage, handling, and application in research.
(1-Acetyl-piperidin-4-yloxy)-acetic acid has several potential applications:
Catalytic hydrogenation represents a cornerstone in piperidine ring synthesis, leveraging pyridine precursors for efficient saturation. Heterogeneous catalysts like palladium, rhodium, and nickel enable high-yielding transformations under optimized conditions. Beller et al. demonstrated a cobalt-based catalyst (supported on titanium nanoparticles) for pyridine-to-piperidine conversion in aqueous media, achieving >90% yield with minimal byproducts. This approach eliminates acidic additives, enhancing functional group compatibility for substrates bearing acid-sensitive acetyl or carboxylate groups [5]. For stereochemical control, Glorius et al. developed a rhodium-catalyzed dearomatization/hydrogenation protocol using pinacol borane, delivering fluorinated piperidines with >20:1 diastereoselectivity. This method facilitated access to fluorinated analogs of pharmacologically active piperidines, though limitations existed for substrates containing hydroxy or aryl substituents [5]. Palladium-catalyzed hydrogenation further expanded substrate scope, tolerating moisture and air while achieving cis-selectivity in multi-substituted fluoropiperidines (87–95% yield) [5].
Table 1: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst | Conditions | Substrate Scope | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Co/Ti-Melamine | H₂ (50 bar), H₂O, 100°C | Unsubstituted pyridines | >90 | N/A |
Rh(I)/Borane | THF, 25°C | 2-Fluoropyridines | 75–92 | >20:1 (axial F) |
Pd/C | H₂ (1 atm), EtOAc, 25°C | 2,6-Difluoropyridines | 87–95 | All-cis |
Ni Silicide | H₂ (30 bar), 120°C | Alkylpyridines | 85–93 | Moderate |
Organocatalysis enables enantioselective construction of piperidine scaffolds without transition metals. Proline-derived catalysts facilitate intramolecular aldol or Mannich reactions, generating piperidinones with >90% ee. For instance, enamine catalysis of keto-aldehydes yields 2,3-disubstituted piperidin-4-ones, pivotal for N-acetyl piperidine precursors [5]. Chiral phosphoric acids (CPAs) promote the cyclization of iminium ions, affording 2,3-dihydroxypiperidines with quaternary stereocenters. This strategy proved effective for synthesizing trans-configured piperidines (dr >10:1), essential for bioactive molecule synthesis [5]. Additionally, thiourea-based catalysts mediate Michael additions to nitroolefins, constructing 2-substituted piperidine-3-carboxylic esters with 89% ee. These methods provide atom-economical routes to stereodefined cores prior to O- or N-functionalization [5].
Transition metal catalysis enables precise installation of the acetyl-oxy moiety on piperidine cores. Palladium-mediated Suzuki coupling links arylboronic acids to brominated piperidine intermediates, exemplified in synthesizing 4-aryloxy piperidines (70–85% yield) [7]. For O-alkylation, copper-catalyzed Ullmann reactions couple phenols with 4-hydroxypiperidine derivatives, forming diaryl ethers critical for phenoxy-acetic acid precursors. Sun et al. achieved this using CuI/1,10-phenanthroline, yielding macrocyclic ethers with antibacterial activity [7]. Direct acetic acid side-chain incorporation employs CDI-mediated coupling: (Piperidin-4-yloxy)acetic acid reacts with acetyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base, yielding the title compound at 0–8°C to prevent N-overacylation (65% yield) [6]. Alternatively, HBTU/HOBt activation couples carboxylic acids to piperidinyl amines, as demonstrated in NLRP3 inhibitor synthesis where acetic acid derivatives were conjugated to piperidine scaffolds [2].
Table 2: Coupling Methods for Acetyl-Oxy Functionalization
Reaction Type | Catalyst/Activator | Key Intermediate | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 4-Bromopiperidine | 70–85 |
Ullmann Etherification | CuI/Phenanthroline | 4-Hydroxypiperidine | 60–78 |
CDI-Mediated Acylation | CDI/DIPEA | (Piperidin-4-yloxy)acetic acid | 65 |
HBTU/HOBt Coupling | HBTU/HOBt/DIPEA | Piperidinyl Acetic Acid | 70–80 |
Stereocontrol at the piperidine C4-position dictates the spatial orientation of the acetic acid sidechain. Asymmetric hydrogenation of Δ³-piperideine enol acetates using Ir(I)/chiral phosphine catalysts (e.g., (R)-BINAP) affords cis-4-acetoxy piperidines with 95% ee [8]. For N-acetyl derivatives, dynamic kinetic resolution (DKR) proves effective: Ru-catalyzed hydrogenation of racemic 4-oxopiperidines with Candida antarctica lipase B yields enantiopure N-acetyl-4-aminopiperidines (88% ee) [8]. Chiral auxiliary approaches employ Oppolzer’s sultam to direct alkylation at C4, enabling synthesis of 4-((R)-hydroxyethyl)piperidine derivatives (dr >95:5) [5]. Fluorinated analogs leverage substrate-directed diastereoselection: 3-fluoropiperidines undergo nucleophilic displacement with sodium iodoacetate, yielding trans-4-(carboxymethoxy)-3-fluoropiperidines via stereoinversion [5].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0